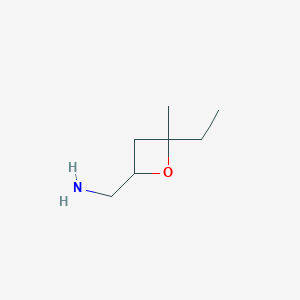
Lithium ((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. This compound is a derivative of adenosine triphosphate (ATP) where the 2’-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances the stability and resistance of the compound to enzymatic degradation, making it valuable in various biochemical and molecular biology applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be transferred or removed under enzymatic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Phosphorylating Agents: Phosphorus oxychloride (POCl3)
Enzymes: Kinases and phosphatases for phosphorylation and dephosphorylation reactions.
Major Products
The major products formed from these reactions include various phosphorylated intermediates and derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: In DNA sequencing and amplification techniques such as PCR and real-time PCR.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the development of diagnostic assays and molecular biology kits.
Mécanisme D'action
The mechanism of action of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA or RNA by polymerases. The fluorine substitution at the 2’ position enhances the compound’s resistance to enzymatic degradation, allowing it to act as a chain terminator in nucleic acid synthesis. This property is exploited in various molecular biology techniques to study DNA and RNA synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyuridine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is unique due to its specific modification at the 2’ position with a fluorine atom, which provides enhanced stability and resistance to degradation. This makes it particularly useful in applications requiring high fidelity and stability, such as DNA sequencing and amplification .
Propriétés
Formule moléculaire |
C10H12FLi3N5O12P3 |
|---|---|
Poids moléculaire |
527.1 g/mol |
Nom IUPAC |
trilithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O12P3.3Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;/q;3*+1/p-3/t4-,5-,7-,10-;;;/m1.../s1 |
Clé InChI |
VWPBTGUPEYHZTB-PUOVIKMVSA-K |
SMILES isomérique |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N |
SMILES canonique |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)
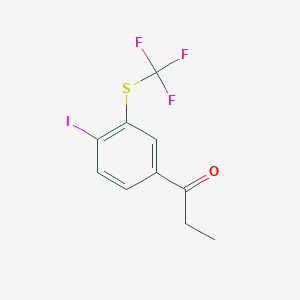

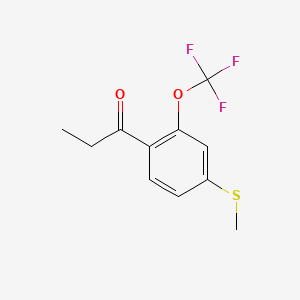

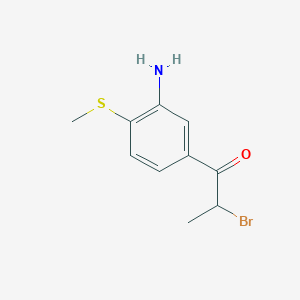
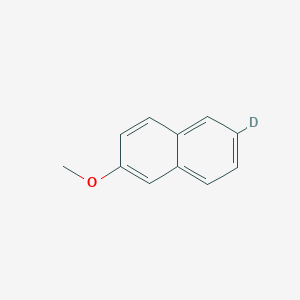
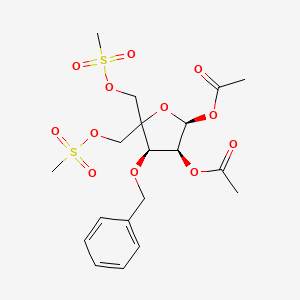
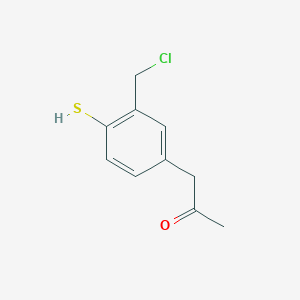
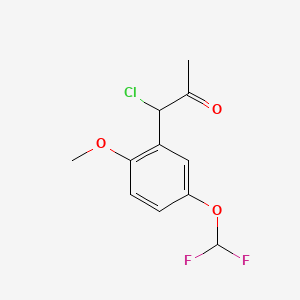
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

